Oxolane-3-carbonyl isothiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

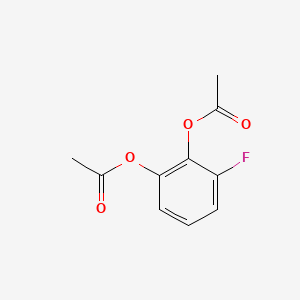

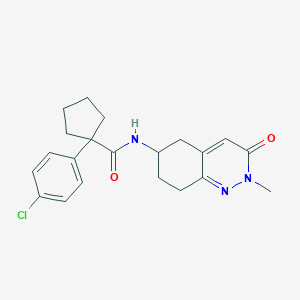

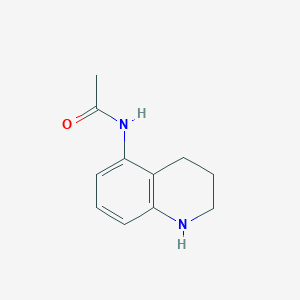

Oxolane-3-carbonyl isothiocyanate is a chemical compound with the CAS Number: 1250581-17-9 . It has a molecular weight of 157.19 and its IUPAC name is tetrahydro-3-furancarbonyl isothiocyanate .

Molecular Structure Analysis

The molecular structure of Oxolane-3-carbonyl isothiocyanate contains 17 bonds in total, including 10 non-H bonds, 3 multiple bonds, 2 rotatable bonds, and 3 double bonds . It also features 1 five-membered ring, 1 isothiocyanate (aliphatic), 1 ether (aliphatic), and 1 Oxolane .Physical And Chemical Properties Analysis

Oxolane-3-carbonyl isothiocyanate has a molecular weight of 157.19 .Scientific Research Applications

Chemoselective Protection of Carbonyl Compounds

Oxolane-3-carbonyl isothiocyanate is utilized in the chemoselective protection of carbonyl compounds. Studies have shown that carbonyl compounds can be successfully converted into their corresponding oxathiolane, dithiolane, and dithiane derivatives with the aid of catalysts such as yttrium triflate and molybdenyl acetylacetonate. These processes highlight the efficiency of these catalysts in achieving high chemoselective protection of carbonyl compounds, facilitating the synthesis of oxathiolane derivatives under mild conditions (De, 2004; Rana, Guin, Jana, & Roy, 2003).

Formation of Heterocyclic Compounds

The adduct of isocyanide and elemental sulfur has been employed as the isothiocyanate source in reactions with oxirane to form 1,3-oxathiolane-2-imine derivatives. This novel approach allows for the efficient synthesis of these derivatives under optimized conditions, showcasing the versatility of oxolane-3-carbonyl isothiocyanate in heterocyclic synthesis (Samzadeh-Kermani & Zamenraz, 2017).

Applications in Antimalarial Research

In the realm of medicinal chemistry, oxolane-3-carbonyl isothiocyanate derivatives have been identified in studies focusing on the discovery of new antimalarial compounds. Isocyano and isothiocyanato sesquiterpenes with tri- and bicyclic skeletons, characterized from natural sources, have shown activity against Plasmodium falciparum, highlighting the potential of oxolane-3-carbonyl isothiocyanate derivatives in the development of antimalarial therapies (White et al., 2015).

Synthesis of Oxathiolane-2-thiones and Dithiolane-2-thiones

The synthesis of 1,3-oxathiolane-2-thiones and 1,3-dithiolane-2-thiones from epoxides and carbon disulfide, catalyzed by a bimetallic aluminum(salen) complex, further exemplifies the diverse applications of oxolane-3-carbonyl isothiocyanate in organic synthesis. This method demonstrates the compound's utility in creating cyclic di- and trithiocarbonates, contributing to the field of organic synthesis by providing a novel mechanism for these reactions (Clegg, Harrington, North, & Villuendas, 2010).

Mechanism of Action

Target of Action

Oxolane-3-carbonyl isothiocyanate, like other isothiocyanates, primarily targets proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . It governs many intracellular targets including cytochrome P 450 (CYP) enzymes .

Mode of Action

The interaction of Oxolane-3-carbonyl isothiocyanate with its targets results in the regulation of transcription factors and signaling pathways . This regulation leads to changes in cell cycle and apoptosis, contributing to its well-defined indirect antioxidant and antitumor properties .

Biochemical Pathways

Oxolane-3-carbonyl isothiocyanate affects several biochemical pathways. It is a product of the hydrolysis of glucosinolates (GSLs), and its action can influence the regulation of transcription factors, signaling pathways, cell cycle, and apoptosis . These affected pathways can have downstream effects such as the induction of antioxidant response and inhibition of tumorigenesis .

Result of Action

The molecular and cellular effects of Oxolane-3-carbonyl isothiocyanate’s action are primarily related to its antioxidant and antitumor properties . By regulating transcription factors and signaling pathways, it can induce cell cycle arrest and apoptosis, inhibiting the growth of tumor cells .

Action Environment

The action, efficacy, and stability of Oxolane-3-carbonyl isothiocyanate can be influenced by various environmental factors. For instance, the pH level can affect the formation of isothiocyanates . Additionally, the presence of the enzyme myrosinase, either in the plant tissue or in the gut microbiota of the individual, is crucial for the hydrolysis of glucosinolates to isothiocyanates .

properties

IUPAC Name |

oxolane-3-carbonyl isothiocyanate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c8-6(7-4-10)5-1-2-9-3-5/h5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNETZWZAQSQBPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxolane-3-carbonyl isothiocyanate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2692706.png)

![4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2692708.png)

![Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride](/img/structure/B2692710.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2692712.png)

![2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane](/img/structure/B2692713.png)

![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2692715.png)